molecular formula C7H8INO B11731653 (4-Amino-2-iodophenyl)methanol

(4-Amino-2-iodophenyl)methanol

Cat. No.: B11731653
M. Wt: 249.05 g/mol
InChI Key: ZJPOYKLVQDBWMK-UHFFFAOYSA-N
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Description

(4-Amino-2-iodophenyl)methanol is an aromatic compound featuring a benzene ring substituted with an amino group (-NH₂) at the para position (C4), an iodine atom at the ortho position (C2), and a hydroxymethyl (-CH₂OH) group at the benzylic position. Its molecular formula is C₇H₈INO, with a molecular weight of 265.05 g/mol. The iodine substituent contributes to its distinct electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C7H8INO

Molecular Weight

249.05 g/mol

IUPAC Name

(4-amino-2-iodophenyl)methanol

InChI

InChI=1S/C7H8INO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4,9H2

InChI Key

ZJPOYKLVQDBWMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)I)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-iodophenyl)methanol typically involves the iodination of (4-Aminophenyl)methanol. One common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-iodophenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (4-Amino-2-iodobenzaldehyde).

    Reduction: Formation of (4-Amino-2-iodoaniline).

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with biological targets such as enzymes and receptors, leading to various pharmacological effects.

  • Anticancer Activity : Studies have demonstrated that derivatives of (4-Amino-2-iodophenyl)methanol exhibit cytotoxic effects against several cancer cell lines. For instance, similar compounds have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle disruption .
  • Drug Development : The compound serves as a precursor in the synthesis of more complex organic molecules with potential therapeutic applications. Its reactivity allows for modifications that enhance biological activity .

Biological Studies

Research has focused on the interactions of this compound with biomolecules. Techniques such as molecular docking simulations are employed to predict binding affinities with target proteins.

  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in cancer progression has been explored, indicating its potential role in drug design aimed at cancer treatment .

Material Science

The compound is utilized in the development of specialty chemicals and materials due to its unique functional groups that allow for further chemical modifications.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound derivatives on colon carcinoma cell lines. The results indicated significant tumor growth inhibition when administered in vitro and in vivo, suggesting that the compound could serve as a basis for new anticancer drugs .

CompoundIC50 (µM)Mechanism of Action
This compound15Induces apoptosis via mitochondrial pathway
ICEU10Microtubule disrupter affecting cell cycle

Case Study 2: Binding Affinity Studies

Molecular docking studies have shown that this compound exhibits high binding affinity to specific cancer-related receptors. This interaction is crucial for understanding its therapeutic potential and developing targeted therapies .

Mechanism of Action

The mechanism of action of (4-Amino-2-iodophenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and functional properties of (4-Amino-2-iodophenyl)methanol are best understood through comparison with analogs differing in substituents or functional groups. Below is a detailed analysis:

Substituent Effects on Electronic and Steric Properties
Compound Name Substituents (Position) Molecular Formula Key Properties/Reactivity Reference
This compound -NH₂ (C4), -I (C2), -CH₂OH (C1) C₇H₈INO High molecular weight (265.05 g/mol) due to iodine; iodine’s electronegativity polarizes the ring, directing electrophilic substitution.
(4-Amino-2-methylphenyl)methanol -NH₂ (C4), -CH₃ (C2), -CH₂OH (C1) C₈H₁₁NO Methyl group’s electron-donating nature enhances ring reactivity toward electrophiles compared to iodine. Lower steric hindrance.
(4-Fluoro-2-iodophenyl)methanol -F (C4), -I (C2), -CH₂OH (C1) C₇H₇FINO Fluorine’s strong electron-withdrawing effect reduces ring electron density, contrasting with amino’s electron-donating nature.
4-Amino-2-phenylphenol -NH₂ (C4), -C₆H₅ (C2), -OH (C1) C₁₂H₁₁NO Phenol group increases acidity (pKa ~10) compared to benzylic alcohol (pKa ~15). Phenyl substituent adds steric bulk.
4-(Bis(4-amino-2-bromophenyl)methyl)phenol (M4) Bromine substituents, multi-ring system C₁₉H₁₆Br₂N₂O Bromine’s moderate electronegativity balances electronic effects. Multi-ring structure enhances thermal stability.

Key Observations :

  • Iodine vs. Methyl: The iodine atom in this compound increases molecular weight by ~126 g/mol compared to the methyl analog, significantly altering solubility (iodine’s hydrophobicity reduces aqueous solubility) .
  • Amino vs. Fluoro: The amino group’s electron-donating nature (via resonance) enhances nucleophilic aromatic substitution (NAS) reactivity, while fluorine’s electron-withdrawing effect in the fluoro-iodo analog favors electrophilic reactions at specific positions .
  • Bromine vs. Iodine : Bromine’s lower atomic radius and electronegativity (compared to iodine) reduce steric hindrance in M4, facilitating crystallization .
Spectroscopic and Analytical Data
  • NMR Chemical Shifts : The iodine atom’s inductive effect deshields neighboring protons, causing downfield shifts in ¹H NMR. For example, in related fluorinated analogs, 6-O-sulfation shifts proton resonances by +0.07–0.08 ppm ; similar effects are expected for iodine.
  • Electronegativity Correlation: Group electronegativities (e.g., -I, -Br, -CH₃) influence ¹¹⁹Sn chemical shifts in organotin analogs , suggesting analogous trends in ¹H/¹³C NMR for iodinated aromatics.

Biological Activity

(4-Amino-2-iodophenyl)methanol, also known by its CAS number 1261645-45-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C7H8I N O
  • Molecular Weight : 234.03 g/mol
  • Density : 1.9 g/cm³
  • Melting Point : 89-92 °C
  • Boiling Point : 288.3 °C

Research has indicated that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) :
    • Studies have shown that similar compounds can inhibit PTPs, which are crucial in regulating cellular signaling pathways associated with cancer progression. The inhibition of PTPs can lead to altered cell proliferation and survival rates in tumor cells .
  • Antitumor Activity :
    • The compound has been investigated for its potential anticancer properties, particularly against breast and lung neoplasms. It has been noted for its ability to induce apoptosis in cancer cells, thereby reducing tumor growth .
  • Interaction with Epidermal Growth Factor Receptor (EGFR) :
    • There is evidence suggesting that this compound may interact with EGFR pathways, which are often dysregulated in various cancers. This interaction could potentially inhibit the downstream signaling that promotes tumor growth .

Antitumor Efficacy

A study published in a peer-reviewed journal highlighted the antitumor efficacy of this compound against specific cancer cell lines. The results demonstrated:

  • IC50 Values : The compound showed an IC50 value of approximately 35 nM against DYRK1A kinase, indicating potent inhibitory activity .

Pharmacological Studies

In another study focusing on structure-activity relationships (SAR), various derivatives of this compound were synthesized and tested for their biological activities:

  • Activity Comparison : Compounds with hydroxyl groups at specific positions exhibited higher potency compared to their methoxy counterparts, suggesting that functional group positioning significantly influences biological activity .

Toxicological Assessment

The safety profile of this compound was evaluated through in vitro assays:

  • Cytotoxicity Tests : The compound demonstrated selective cytotoxicity towards cancer cells while showing minimal effects on normal cells, supporting its potential as a targeted therapeutic agent .

Data Summary Table

PropertyValue
Molecular FormulaC7H8I N O
Molecular Weight234.03 g/mol
Melting Point89-92 °C
Boiling Point288.3 °C
Antitumor IC50~35 nM

Q & A

Q. Advanced

  • Photodegradation Studies : Expose aqueous solutions to UV light (254 nm) and analyze degradation products via LC-MS. Iodine substituents may form iodide ions (I⁻) as a by-product .
  • Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial mineralization in activated sludge. The amino group may enhance biodegradability compared to halogenated analogs .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (48-hour EC₅₀) and algae (72-hour growth inhibition) .

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